4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine
Overview
Description
4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine (4-THBSM) is an organic compound with a wide range of applications in the field of scientific research. It is a derivative of morpholine and has a sulfur-containing sulfonyl group attached to its aromatic ring. 4-THBSM is a powerful and versatile reagent used in organic synthesis and as a catalyst in various reactions. It is also used as a ligand in coordination chemistry and as a substrate in enzymatic reactions.
Scientific Research Applications
Synthesis and Characterization
4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine and its derivatives are primarily involved in synthesis and characterization studies. For instance, a derivative, 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized and characterized through NMR, IR, and Mass spectral studies, indicating its potential in crystallography and material sciences (Mamatha S.V et al., 2019).
Biological Activity
This compound and its derivatives have shown notable biological activity. Specifically, certain derivatives have exhibited remarkable anti-tuberculosis activity and superior anti-microbial activity, indicating their potential in developing new antimicrobial agents (Mamatha S.V et al., 2019). Additionally, other derivatives have been synthesized, such as 5-substituted aryl/aralkyl-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides, which have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria (Aziz‐ur‐Rehman et al., 2015).
Structural Analysis
The structural analysis of these compounds provides insights into their properties and potential applications. For example, the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, a Mannich base related to the core structure , has been detailed, contributing to the understanding of molecular conformation and hydrogen bonding interactions (S. Franklin et al., 2011).
properties
IUPAC Name |
4-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylsulfonyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S2/c14-18(15,13-5-7-16-8-6-13)12-9-10-3-1-2-4-11(10)17-12/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNMQVVICPJQHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)S(=O)(=O)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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